molecular formula C15H15NO B8285624 7-methyl-2-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

7-methyl-2-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8285624
M. Wt: 225.28 g/mol
InChI Key: JUURDPACOABXNO-UHFFFAOYSA-N
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Patent
US09193728B2

Procedure details

7-Methyl-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one (2.2 g) was dissolved in THF (40 mL), and the mixture was cooled to 0° C. Borane-DMS (2.7 g) was added dropwise under inert atmosphere. After addition, the reaction mixture was heated to 70° C. for 4 h. The reaction was monitored by TLC. After completion of reaction, the mixture was cooled, and to it was added 1N HCl (50 mL). The reaction mixture was basified to pH 12 with NaOH solution and then extracted with EtOAc (3×100 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography using silica (100-200 mesh size) using 8% EtOAc/Hexane as eluent, to provide 1.1 g of pure product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=O)[CH:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[O:7][C:6]=2[CH:18]=1.B.CSC.Cl.[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][CH2:9][CH:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[O:7][C:6]=2[CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CC=1C=CC2=C(OC(C(N2)=O)C2=CC=CC=C2)C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 70° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(OC(CN2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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